molecular formula C20H17F2N3O5S2 B6572852 N-(2,5-difluorophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1021227-68-8

N-(2,5-difluorophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6572852
CAS No.: 1021227-68-8
M. Wt: 481.5 g/mol
InChI Key: XZEZHFRLUXMEFI-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a sulfonamide-pyrimidine hybrid compound characterized by:

  • Core structure: A dihydropyrimidinone ring substituted with a sulfonyl group at position 5 and a sulfanyl-acetamide moiety at position 2.
  • Functional groups:
    • 4-Ethoxybenzenesulfonyl group (electron-donating ethoxy substituent at the para position).
    • N-(2,5-difluorophenyl) acetamide (fluorine atoms at ortho and meta positions on the phenyl ring).
  • Molecular formula: Based on structural analogs, the molecular weight is estimated to be ~477.5 g/mol .

This compound’s structural complexity enables diverse interactions with biological targets, particularly enzymes involved in microbial or cancer pathways. Its ethoxy group enhances solubility compared to non-polar substituents, while fluorine atoms on the phenyl ring may improve metabolic stability .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O5S2/c1-2-30-13-4-6-14(7-5-13)32(28,29)17-10-23-20(25-19(17)27)31-11-18(26)24-16-9-12(21)3-8-15(16)22/h3-10H,2,11H2,1H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEZHFRLUXMEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Sulfonyl Substituent Acetamide Substituent Molecular Weight (g/mol) Biological Activity Key Structural Distinctions
Target Compound 4-Ethoxybenzenesulfonyl 2,5-Difluorophenyl ~477.5 Inferred enzyme inhibition (based on analogs) Ethoxy group enhances solubility; fluorines improve stability.
2-{[5-(4-Chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide 4-Chlorobenzenesulfonyl 2,5-Difluorophenyl 471.88 Antimicrobial, antiviral, anticancer Chlorine’s electron-withdrawing effect may increase reactivity.
2-({5-[(4-Ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide 4-Ethylbenzenesulfonyl 4-Methoxyphenyl Not reported Broad reactivity for chemical modifications Ethyl and methoxy groups increase lipophilicity.
2-{[5-(2,4-Dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide 2,4-Dimethylbenzenesulfonyl 4-Ethylphenyl ~510 Not specified Steric hindrance from methyl groups may reduce target binding.
2-{[5-(3-Chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 3-Chlorobenzenesulfonyl Benzodioxan ring Not reported Pending studies Meta-chlorine alters electronic properties; benzodioxan enhances ring rigidity.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The 4-ethoxy group in the target compound likely improves water solubility compared to hydrophobic ethyl or chloro substituents, facilitating better bioavailability .
  • Fluorine atoms on the acetamide’s phenyl ring (as in the target compound and ’s analog) are associated with enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets .

Sulfonyl Group Position and Reactivity :

  • Para-substituted sulfonyl groups (e.g., 4-ethoxy, 4-chloro) generally exhibit stronger electron-withdrawing effects than meta-substituted analogs, influencing the pyrimidine ring’s electrophilicity and interaction with nucleophilic residues in target enzymes .

Biological Activity Trends :

  • Chlorine-substituted analogs () demonstrate marked antimicrobial and anticancer activity, likely due to increased electrophilicity enhancing covalent interactions with microbial/cancer cell components .
  • Ethoxy-substituted compounds (e.g., target compound) may prioritize enzyme inhibition over broad-spectrum cytotoxicity, as seen in related sulfonamide drugs .

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